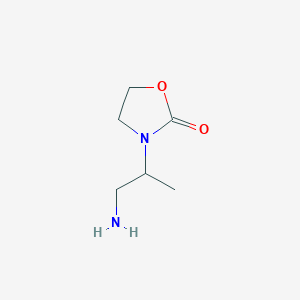3-(1-Aminopropan-2-yl)oxazolidin-2-one
CAS No.:
Cat. No.: VC18226401
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N2O2 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C6H12N2O2/c1-5(4-7)8-2-3-10-6(8)9/h5H,2-4,7H2,1H3 |
| Standard InChI Key | UIWPVXCOFPQXJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)N1CCOC1=O |
Introduction
Chemical Identity and Structural Characteristics
3-(1-Aminopropan-2-yl)oxazolidin-2-one (IUPAC name: 3-(1-aminopropan-2-yl)oxazolidin-2-one 2,2,2-trifluoroacetate) is a trifluoroacetate salt with the molecular formula C₆H₁₂N₂O₂·C₂HF₃O₂ and a molecular weight of 258.2 g/mol . The compound’s structure features a five-membered oxazolidinone ring fused to a 1-aminopropan-2-yl side chain, which introduces both hydrophilic (amine) and hydrophobic (alkyl) functionalities. The trifluoroacetate counterion enhances solubility in polar solvents, a critical factor for pharmacological applications .
Synthetic Methodologies and Reaction Pathways
Alkylation of Isatin Derivatives
A primary route to 3-(1-Aminopropan-2-yl)oxazolidin-2-one involves the alkylation of isatin (indoline-2,3-dione) derivatives with bis(2-chloroethyl)amine under phase-transfer catalysis. In a representative procedure, isatin (1a) reacts with bis(2-chloroethyl)amine dihydrochloride (2) in dimethylformamide (DMF) with potassium carbonate and tetra-n-butylammonium bromide (TBAB) as catalysts . The reaction proceeds via nucleophilic substitution at the isatin nitrogen, followed by cyclization to form the oxazolidinone ring (Scheme 1). This one-pot synthesis yields the target compound in moderate purity (95%), with column chromatography often required for further refinement .
Biological Activity Against Gram-Negative Pathogens
Minimum Inhibitory Concentration (MIC) Profiling
3-(1-Aminopropan-2-yl)oxazolidin-2-one exhibits broad-spectrum activity against Gram-negative bacteria, including Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa (Table 1) . In wild-type E. coli, the compound demonstrates an MIC of 18.1 µM, which improves to 2.6 µM in strains with compromised outer membranes (e.g., ΔompF mutants) . Similar trends are observed in A. baumannii (MIC: 54.5 µM in wild-type vs. 8.2 µM in ΔompA mutants) and P. aeruginosa (MIC: 23.0 µM in wild-type vs. 8.1 µM in ΔoprD mutants) . These results underscore the role of outer membrane permeability in compound efficacy.
Table 1: MIC values (µM) of 3-(1-Aminopropan-2-yl)oxazolidin-2-one against bacterial strains .
| Strain | Wild-Type | Outer Membrane Mutant | Efflux Mutant | Double Mutant |
|---|---|---|---|---|
| E. coli | 18.1 | 2.6 | 1.7 | 2.6 |
| A. baumannii | 54.5 | 14.3 | 17.7 | 8.2 |
| P. aeruginosa | 23.0 | 26.3 | 3.3 | 8.1 |
Mechanism of Action and Ribosomal Targeting
Like linezolid, 3-(1-Aminopropan-2-yl)oxazolidin-2-one inhibits bacterial ribosomal translation by binding to the 50S subunit’s peptidyl transferase center . This interaction prevents the formation of the initiation complex, halting protein synthesis. Resistance profiling in Staphylococcus aureus confirms target specificity, with no cross-resistance observed in strains harboring cfr methyltransferase mutations .
Pharmacological and Toxicological Considerations
Efflux Pump Susceptibility
The compound’s efficacy is modulated by bacterial efflux systems. In P. aeruginosa, overexpression of the MexAB-OprM efflux pump increases the MIC from 23.0 µM to 26.3 µM, whereas efflux-deficient strains (ΔmexB) show enhanced susceptibility (MIC: 3.3 µM) . Structural modifications, such as introducing hydrophobic groups at the C-ring, reduce efflux recognition, as evidenced by analogue 3e maintaining activity across all tested strains .
Cytotoxicity and Therapeutic Index
Analytical Characterization and Quality Control
Spectroscopic Validation
The compound’s identity is confirmed via tandem mass spectrometry (MS/MS), showing a parent ion at m/z 157.1 [M+H]⁺ and fragment ions at m/z 139.0 (loss of H₂O) and 112.1 (oxazolidinone ring cleavage) . Infrared spectroscopy reveals characteristic absorptions at 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (N-H bend) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume